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Compound of Interest

Compound Name: 2-Tetrahydrofuroic Acid

Cat. No.: B147727 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed spectroscopic comparison of 2-Tetrahydrofuroic acid and its

methyl and ethyl esters. The information presented herein is intended to serve as a valuable

resource for the identification, characterization, and quality control of these compounds in

research and development settings. This document summarizes key quantitative data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), provides

detailed experimental protocols, and includes visualizations to clarify molecular structures and

analytical workflows.

Introduction
2-Tetrahydrofuroic acid is a heterocyclic organic compound that serves as a versatile building

block in the synthesis of various pharmaceuticals and fine chemicals. Its esters, such as methyl

2-tetrahydrofuroate and ethyl 2-tetrahydrofuroate, are also important intermediates and can

exhibit distinct physicochemical properties. A thorough understanding of their spectroscopic

characteristics is essential for researchers working with these molecules. This guide offers a

comparative analysis of their spectral data to facilitate their unambiguous identification and

differentiation.

Molecular Structures
The fundamental structures of 2-Tetrahydrofuroic acid and its methyl and ethyl esters are

depicted below. The core tetrahydrofuran ring is maintained, with variation occurring at the
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carboxyl group.
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Figure 1: Molecular Structures

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 2-Tetrahydrofuroic acid and its

esters.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data (CDCl₃, 300 MHz)
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Compound
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

2-

Tetrahydrofuroic

acid

10.58 s - -COOH

4.53 dd 8.1, 4.9 H-2

4.05-3.92 m - H-5

2.37-2.28 m - H-3

2.15-1.95 m - H-3, H-4

Methyl 2-

Tetrahydrofuroat

e*

~4.4 t ~7.0 H-2

~3.9 m - H-5

~3.7 s - -OCH₃

~2.2 m - H-3, H-4

~2.0 m - H-3, H-4

Ethyl 2-

Tetrahydrofuroat

e[1]

4.38 dd 8.1, 4.9 H-2

4.14 q 7.2 -OCH₂CH₃

3.99-3.81 m - H-5

2.24-2.12 m - H-3

2.00-1.79 m - H-3, H-4

1.22 t 7.2 -OCH₂CH₃

Note: Experimental data for Methyl 2-Tetrahydrofuroate is limited; predicted values are

provided for reference.
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Table 2: ¹³C NMR Data (CDCl₃)

Compound Chemical Shift (δ) ppm Assignment

2-Tetrahydrofuroic acid 179.0 C=O

76.8 C-2

69.2 C-5

30.5 C-3

25.8 C-4

Methyl 2-Tetrahydrofuroate ~174 C=O

~76 C-2

~69 C-5

~52 -OCH₃

~30 C-3

~25 C-4

Ethyl 2-Tetrahydrofuroate ~173 C=O

~76 C-2

~69 C-5

~61 -OCH₂CH₃

~30 C-3

~25 C-4

~14 -OCH₂CH₃

Note: Complete experimental data for the esters is not readily available; typical chemical shift

ranges are provided for reference.

Infrared (IR) Spectroscopy
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Table 3: Key IR Absorption Bands (liquid film)

Compound Wavenumber (cm⁻¹) Assignment

2-Tetrahydrofuroic acid 2950-2850 O-H stretch (broad)

1730 C=O stretch

1080 C-O stretch (ether)

Methyl 2-Tetrahydrofuroate 2950-2850 C-H stretch

~1740 C=O stretch (ester)

~1100 C-O stretch (ether)

Ethyl 2-Tetrahydrofuroate 2950-2850 C-H stretch

~1735 C=O stretch (ester)

~1100 C-O stretch (ether)

Note: Specific experimental IR data for the esters is limited.

Mass Spectrometry (MS)
Table 4: Key Mass Spectrometry Fragments (m/z)

Compound Molecular Ion (M⁺) Key Fragments

2-Tetrahydrofuroic acid 116 71, 43

Methyl 2-Tetrahydrofuroate 130 99, 71, 43

Ethyl 2-Tetrahydrofuroate 144 99, 71, 45, 29

Experimental Protocols
The following sections provide generalized experimental protocols for the spectroscopic

techniques discussed.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147727?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Spectroscopy
A sample of 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated

solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube. A small amount of

tetramethylsilane (TMS) is added as an internal standard (δ 0.00). ¹H and ¹³C NMR spectra are

recorded on a spectrometer operating at a frequency of 300 MHz or higher.

IR Spectroscopy
For liquid samples, a drop of the neat compound is placed between two sodium chloride (NaCl)

or potassium bromide (KBr) plates to form a thin film. The spectrum is recorded using a Fourier

Transform Infrared (FTIR) spectrometer, typically over the range of 4000-400 cm⁻¹. A

background spectrum is recorded prior to the sample analysis.

Mass Spectrometry
Mass spectra are typically acquired using a mass spectrometer with an electron ionization (EI)

source. The sample is introduced via a direct insertion probe or through a gas chromatograph

(GC-MS). The standard electron energy for EI is 70 eV. The mass analyzer, such as a

quadrupole, separates the ions based on their mass-to-charge ratio (m/z).

Analytical Workflow
The general workflow for the spectroscopic analysis of 2-Tetrahydrofuroic acid and its esters

is illustrated below.
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Spectroscopic Analysis Workflow
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Figure 2: General Spectroscopic Analysis Workflow

Conclusion
This guide provides a comparative summary of the key spectroscopic features of 2-
Tetrahydrofuroic acid and its methyl and ethyl esters. While a complete experimental dataset

for the esters is not readily available in the public domain, the provided data and typical values

serve as a useful reference for their characterization. The distinct signals in NMR, characteristic

absorption bands in IR, and specific fragmentation patterns in MS allow for the differentiation of

the acid from its corresponding esters. Researchers are encouraged to acquire a full set of

spectroscopic data for their specific samples for unambiguous identification and quality

assessment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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and Its Esters]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b147727#spectroscopic-comparison-of-2-
tetrahydrofuroic-acid-and-its-esters]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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